5-Amino-1-(4-iodophenyl)-1H-pyrazole-4-carboxamide
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Overview
Description
5-Amino-1-(4-iodophenyl)-1H-pyrazole-4-carboxamide is a heterocyclic compound that contains both an amino group and an iodophenyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(4-iodophenyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 4-iodoaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to form the pyrazole ringThis synthesis can be carried out under mild conditions, often using a base such as sodium ethoxide in ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of microwave-assisted synthesis can reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(4-iodophenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: 5-Nitro-1-(4-iodophenyl)-1H-pyrazole-4-carboxamide.
Reduction: 5-Amino-1-(4-phenyl)-1H-pyrazole-4-carboxamide.
Substitution: 5-Amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxamide.
Scientific Research Applications
5-Amino-1-(4-iodophenyl)-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-(4-iodophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the iodophenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide
- 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide
- 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
Uniqueness
5-Amino-1-(4-iodophenyl)-1H-pyrazole-4-carboxamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s ability to interact with biological targets. Additionally, the iodine atom can be easily substituted with other functional groups, allowing for the synthesis of a wide variety of derivatives .
Properties
Molecular Formula |
C10H9IN4O |
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Molecular Weight |
328.11 g/mol |
IUPAC Name |
5-amino-1-(4-iodophenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H9IN4O/c11-6-1-3-7(4-2-6)15-9(12)8(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16) |
InChI Key |
FDXQBNSDDRJXPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)N)N)I |
Origin of Product |
United States |
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